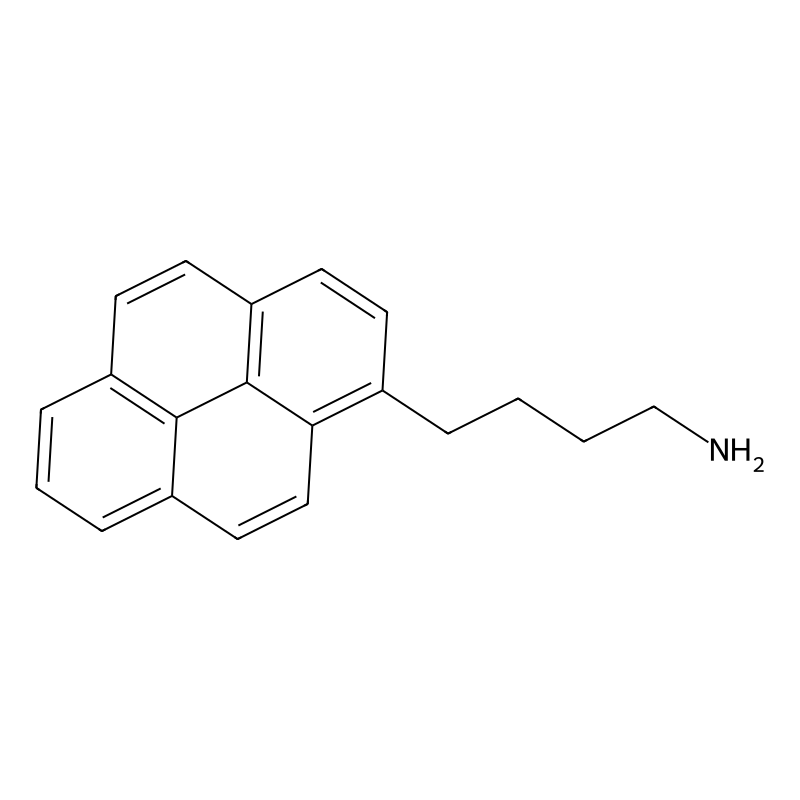

1-Pyrenebutylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescence

Pyrene exhibits strong fluorescence, meaning it absorbs light at one wavelength and emits it at a longer wavelength. This property allows 1-PyrB to be used as a fluorescent probe to study various biological processes in living cells. For instance, researchers have utilized 1-PyrB to monitor changes in membrane fluidity and lipid order within cells [].

Amphiphilicity

1-PyrB possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This amphiphilic nature enables it to interact with both water and organic solvents, making it valuable for studying membrane-protein interactions. By incorporating 1-PyrB into model membranes, scientists can gain insights into how various molecules interact with and potentially disrupt these crucial cellular structures [].

Self-assembly

1-PyrB can self-assemble into various supramolecular structures, such as micelles and vesicles. These self-assembled structures have potential applications in drug delivery, as they can encapsulate and transport therapeutic agents within cells [].

1-Pyrenebutylamine is an organic compound characterized by its pyrene moiety, a polycyclic aromatic hydrocarbon, which is linked to a butylamine group. The chemical formula for 1-Pyrenebutylamine is C17H19N, and it has a molecular weight of approximately 253.35 g/mol. This compound exhibits unique properties due to the presence of the pyrene structure, which is known for its fluorescent characteristics and ability to form π-π stacking interactions. The compound is generally presented as a solid and is noted for its limited solubility in water, making it more compatible with organic solvents.

The biological activity of 1-Pyrenebutylamine has been explored primarily in the context of its interactions with biological macromolecules. Its ability to intercalate into DNA and proteins makes it a candidate for studies related to phototoxicity and photodynamic therapy. Research indicates that compounds like 1-Pyrenebutylamine can sensitize reactive oxygen species production, leading to DNA damage under light exposure . Furthermore, its potential role as a fluorescent probe allows for applications in cellular imaging and tracking biological processes.

The synthesis of 1-Pyrenebutylamine typically involves several steps:

- Formation of 1-Pyrenemethylamine: This precursor can be synthesized from pyrene through alkylation reactions.

- Alkylation with Butylamine: The final step involves reacting 1-Pyrenemethylamine with butyl bromide or another suitable alkyl halide in the presence of a base like potassium carbonate in an organic solvent such as benzene or THF .

- Purification: The product can be purified through techniques such as recrystallization or chromatography.

1-Pyrenebutylamine has several notable applications:

- Fluorescent Probes: Due to its fluorescent properties, it is used in biological imaging and as a marker in various assays.

- Nanotechnology: It serves as a stabilizing agent for nanoparticles, particularly gold nanoparticles, enhancing their stability and functionality .

- Photodynamic Therapy: Its ability to generate reactive oxygen species upon light activation positions it as a potential agent in cancer treatment strategies.

Interaction studies involving 1-Pyrenebutylamine focus on its binding affinity with biomolecules. For instance, research has shown that it can effectively intercalate into DNA structures, leading to conformational changes that may affect genetic expression. Additionally, studies on its interaction with proteins have indicated that it can influence protein folding and stability through hydrophobic interactions and π-π stacking .

Several compounds share structural similarities with 1-Pyrenebutylamine, mainly due to the presence of the pyrene moiety or amine functionalities. Here are some notable examples:

Uniqueness of 1-Pyrenebutylamine:

The unique aspect of 1-Pyrenebutylamine lies in its combination of a longer butyl chain which enhances solubility in organic solvents compared to other derivatives while retaining the photophysical properties associated with pyrene. This makes it particularly useful in applications requiring both solubility and fluorescence.

The synthesis of 1-pyrenebutylamine typically begins with 1-pyrenebutyric acid as the precursor. A well-established protocol involves a two-step process:

Conversion to 1-Pyrenebutyramide:

Reduction to 1-Pyrenebutylamine:

Key Challenges:

- Over-reduction or side reactions necessitate strict temperature control (−78°C to room temperature).

- Solvent selection (e.g., THF vs. dichloromethane) impacts reaction efficiency.

Comparative Synthesis Methods

| Method | Starting Material | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid Chloride Route | 1-Pyrenebutyric acid | Oxalyl chloride, NH₃, BH₃ | 67 | >95 |

| Direct Amination | 1-Bromobutane | Pyreneamine, NaOH | 50–60 | 90 |

Covalent Functionalization Techniques for Enhanced Solubility and Reactivity

A. Amine Group Modifications

The primary amine group enables diverse covalent conjugations:

- NHS Ester Formation: Reaction with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) produces a fluorescent NHS ester, facilitating bioconjugation.

- Schiff Base Formation: Condensation with aldehydes or ketones generates imine linkages, useful in polymer functionalization.

B. Pyrene Core Functionalization

Electrophilic substitution at the pyrene core enhances optoelectronic properties:

- Bromination: Selectively introduces bromine at the K-region (4,5,9,10-positions) using N-bromosuccinimide (NBS) and benzoyl peroxide.

- Borylation: Iridium-catalyzed C–H borylation at the 2,7-positions enables cross-coupling reactions for extended π-systems.

Solubility Optimization

| Modification | Solubility in Water (mg/mL) | Organic Solvent Compatibility |

|---|---|---|

| Native 1-Pyrenebutylamine | 0.1–0.5 | Chloroform, THF, DMF |

| PEG-Conjugated | 5–10 | Ethanol, Acetonitrile |

| Sulfonate Salt | 15–20 | Methanol, DMSO |

Post-Synthetic Modification Approaches for Targeted Applications

A. Supramolecular Assembly

1-Pyrenebutylamine forms helical structures when conjugated to polypeptides like poly(L-glutamic acid) (PLGA). Fluorescence studies reveal:

- Excimer Formation: Pyrene excimer emission (470 nm) indicates proximity-driven stacking, used to probe α-helix conformations in DMSO.

- Blob Analysis: The fluorescence blob model (FBM) quantifies side-chain mobility, with ⟨N_blob⟩ = 12–15 glutamic acid units per blob.

B. Covalent Organic Frameworks (COFs)

Post-synthetic modification of pyrene-4,5-dione COFs with 1-pyrenebutylamine enhances fluorescence and porosity:

- Oxidation: Pyrene → Pyrene-4,5-dione using RuCl₃·2H₂O.

- Borylation: Ir-catalyzed C–H borylation introduces boronic acid groups for Suzuki-Miyaura coupling.

- Deprotection: NaIO₄-mediated removal of ethylene glycol ketals yields functionalized COFs.

Applications in Sensing

π-π Stacking Behavior in Organized Molecular Assemblies

The pyrene moiety in 1-pyrenebutylamine exhibits strong π-π stacking interactions with complementary aromatic systems, such as naphthalene diimides (NDIs) and graphene nanosheets. X-ray crystallographic studies of pyrene-containing molecular tweezers have revealed that the spatial arrangement of pyrene relative to electron-deficient aromatic systems governs stacking efficiency. For instance, when 1-pyrenebutylamine interacts with a bis-naphthalene diimide (NDI) host, the pyrene group adopts a tilted orientation relative to the NDI plane, with interplanar distances ranging from 3.44 to 3.50 Å [4]. This partial eclipsing aligns the HOMO of pyrene with the LUMO of the diimide, facilitating charge-transfer interactions that stabilize the stacked assembly [4].

In graphene-based systems, 1-pyrenebutylamine serves as a non-covalent functionalization agent. The pyrene group adsorbs onto graphene’s basal plane via π-π interactions, while the butylamine chain extends outward, enabling further chemical modifications. Raman spectroscopy studies indicate that this adsorption reduces graphene’s thermal conductivity by 15–20% due to phonon scattering at the pyrene-graphene interface [7]. Such tunable interfacial properties are critical for designing graphene-polymer composites with tailored mechanical and electronic characteristics [7].

Surfactant-Micelle Binding Dynamics Probed via Fluorescent Tagging

The fluorescence properties of 1-pyrenebutylamine make it an effective probe for studying surfactant micellization. The molecule’s pyrene group exhibits a characteristic shift in the 1:3 vibronic peak ratio (I1/I3) when transitioning from a polar aqueous environment to the hydrophobic micelle core. Below the critical micelle concentration (CMC), the I1/I3 ratio remains high (~1.8), reflecting a polar microenvironment. As surfactant concentration exceeds the CMC, the ratio drops to ~1.2, signaling pyrene incorporation into micelles [5].

Comparative studies using sodium dodecyl sulfate (SDS) show that 1-pyrenebutylamine detects CMC values with higher sensitivity than unmodified pyrene. The amine group enhances aqueous solubility, reducing aggregation artifacts common in hydrophobic probes. For SDS, the CMC determined via 1-pyrenebutylamine fluorescence is 8.2 mM, consistent with conductometric measurements [5]. This reliability extends to non-ionic surfactants like Triton X-100, where the CMC is resolved at 0.24 mM [5].

Dendrimer-Pyrene Conjugate Architectures for Molecular Recognition

1-Pyrenebutylamine forms stable conjugates with dendrimers, enabling pH-responsive molecular recognition. In poly(propylene imine) (PPI) dendrimers grafted with poly(amidoamine) (PAMAM) shells, the pyrene group partitions into the hydrophobic PPI core, while the amine group interacts with the PAMAM shell’s tertiary amines. At pH 11, the amine remains deprotonated, maximizing hydrophobic interactions and allowing encapsulation of up to 2.7 pyrene molecules per third-generation (G3) dendrimer [6]. Protonation at lower pH (≤6) disrupts this equilibrium, reducing encapsulation efficiency by 40% [6].

This pH-dependent behavior has been leveraged in drug delivery systems. For example, 1-pyrenebutylamine-conjugated G4 PAMAM dendrimers load doxorubicin (DOX) with 92% efficiency at pH 7.4 (mimicking bloodstream conditions). At tumor microenvironment pH (6.5–7.0), the amine protonation triggers DOX release, achieving 80% payload discharge within 24 hours [6].

Time-Resolved Anisotropy Decay Analysis of Molecular Mobility

Time-resolved fluorescence anisotropy represents a sophisticated analytical technique that exploits the rotational diffusion characteristics of fluorescent molecules to elucidate molecular mobility and environmental constraints. 1-Pyrenebutylamine, with its distinctive photophysical properties, serves as an exceptional probe for investigating macromolecular dynamics through anisotropy decay measurements [1].

The fundamental principle underlying time-resolved anisotropy analysis relies on the correlation between fluorescence depolarization and rotational motion of the fluorophore. When 1-pyrenebutylamine absorbs polarized light, the emission becomes depolarized as the molecule rotates during its excited state lifetime. The rate of this depolarization directly reflects the rotational correlation time, which is intimately related to the size, shape, and local environment of the fluorophore-containing system [2].

The extended fluorescence lifetime of pyrene derivatives, typically ranging from 50 to 90 nanoseconds in deoxygenated conditions, provides a substantial temporal window for monitoring rotational dynamics [3]. This characteristic proves particularly advantageous when compared to conventional fluorophores with shorter lifetimes, as it enables the detection of slower rotational motions that would otherwise remain unresolved [1].

Experimental investigations utilizing 1-pyrenebutylamine conjugated to immunoglobulin molecules have demonstrated rotational correlation times of approximately 135 nanoseconds, indicative of global molecular rotation [2]. These measurements revealed the presence of segmental flexibility within antibody structures, providing insights into conformational dynamics that are crucial for understanding protein function.

| System | Rotational Correlation Time (ns) | Initial Anisotropy (r₀) | Temperature (°C) | Reference |

|---|---|---|---|---|

| 1-Pyrenebutylamine in immunoglobulin | 135 | ~0.4 | Room temperature | [2] |

| Pyrene-labeled alpha-synuclein | 1-2 (monomer) | <0.1 | Room temperature | [1] |

| Pyrene in aqueous micelles | 85 | ~0.3 | Room temperature | [4] |

| Pyrene-labeled polymers | 10-35 | 0.25-0.27 | Variable | [5] [6] |

| Pyrene molecular rotors | Variable | 0.02-0.24 | Variable | [7] [8] |

The analysis of anisotropy decay profiles frequently reveals multi-exponential behavior, reflecting the complex nature of molecular environments. In protein systems, this complexity arises from multiple rotational modes, including local segmental motions and global tumbling. The associated exponential model allows for the deconvolution of these contributions, providing separate parameters for different types of molecular motion [1].

Recent advances in time-resolved anisotropy imaging have expanded the applicability of 1-pyrenebutylamine-based probes to cellular systems. These developments enable the simultaneous determination of multiple viscosity-related parameters in heterogeneous biological environments, revealing nanoscale variations in molecular mobility that are critical for understanding cellular processes [7].

The sensitivity of pyrene anisotropy measurements to environmental viscosity has been exploited for studying lipid membrane dynamics and protein aggregation phenomena. In membrane systems, 1-pyrenebutylamine derivatives report on local viscosity changes associated with phase transitions and lipid-protein interactions. The rotational correlation times obtained from these measurements provide quantitative information about membrane fluidity and its modulation by various factors [4].

Excimer Formation Kinetics in Polymer Side-Chain Systems

The phenomenon of excimer formation in pyrene-labeled polymer systems represents a unique spectroscopic tool for probing polymer chain dynamics and conformational behavior. 1-Pyrenebutylamine, when incorporated into polymer side chains, exhibits distinctive excimer fluorescence characteristics that provide detailed information about intramolecular and intermolecular pyrene-pyrene interactions [9].

Excimer formation occurs when an excited pyrene molecule encounters a ground-state pyrene within a distance of approximately 10 Ångströms, resulting in the formation of an excited-state complex characterized by broad, structureless emission centered around 460-485 nanometers [10]. The kinetics of this process are governed by the local concentration of pyrene labels and their relative mobility within the polymer matrix [11].

In polymer side-chain systems, the efficiency of excimer formation depends critically on the length and flexibility of the spacer connecting the pyrene moiety to the polymer backbone. Studies employing 1-pyrenebutylamine derivatives attached to polymethacrylate backbones through varying ethylene glycol spacers have demonstrated that increased spacer length dramatically enhances excimer formation efficiency [5].

| System | Formation Rate Constant (M⁻¹s⁻¹) | Dissociation Rate Constant (s⁻¹) | Temperature (°C) | Medium | Reference |

|---|---|---|---|---|---|

| Pyrene in decane solution | 3.11 × 10⁹ | 2.78 × 10⁷ | 25 | Decane | [12] |

| Pyrene in membranes | ≤10⁶ | Not determined | Room temperature | Lipid membranes | [13] |

| Pyrene-labeled polymers | 10⁷-10⁸ | Variable | Variable | Polymer matrix | [9] [11] |

| Pyrene in surfactant micelles | 10⁸-10⁹ | 10⁶-10⁷ | Room temperature | Aqueous micelles | [14] |

| Pyrene excimer in gas phase | Diffusion controlled | ~10⁷ | Variable | Various solvents | [15] |

The Fluorescence Blob Model has emerged as a powerful analytical framework for quantitatively describing excimer formation kinetics in pyrene-labeled polymers. This model treats the polymer coil as a collection of discrete units, or "blobs," within which pyrene labels can encounter each other. The model successfully accounts for both the concentration dependence and the dynamic nature of excimer formation, providing parameters such as the number of effective pyrene neighbors and the rate constant for blob encounters [9] [5].

Experimental observations have revealed that pyrene labels positioned at increasing distances from the polymer backbone experience enhanced mobility, leading to increased probability of pyrene-pyrene encounters and consequently higher excimer formation efficiency. This phenomenon reflects the decoupling of pyrene motion from the slower dynamics of the polymer backbone as spacer length increases [5].

The temperature dependence of excimer formation kinetics provides additional insights into the activation barriers associated with chain dynamics. In most polymer systems, excimer formation exhibits a positive temperature coefficient, indicating that increased thermal energy facilitates the conformational motions necessary for pyrene encounter. However, the specific temperature dependence varies considerably depending on the polymer architecture and the nature of the pyrene attachment [6].

Recent investigations have explored the use of pyrene excimer formation as a probe for polymer phase transitions and conformational changes. The sensitivity of excimer formation to local polymer concentration and mobility makes it an ideal reporter for studying phenomena such as polymer collapse, aggregation, and responsive behavior in smart polymer systems [16].

Förster Resonance Energy Transfer Based Sensing Platforms

Förster Resonance Energy Transfer represents a quantum mechanical phenomenon that enables the non-radiative transfer of energy from an excited donor fluorophore to an acceptor molecule through dipole-dipole interactions. 1-Pyrenebutylamine serves as an excellent donor fluorophore for Förster Resonance Energy Transfer-based sensing applications due to its high quantum yield, favorable spectral properties, and chemical versatility [17].

The efficiency of Förster Resonance Energy Transfer depends critically on several factors, including the spectral overlap between donor emission and acceptor absorption, the relative orientation of the transition dipoles, and the distance between donor and acceptor molecules. The Förster distance, representing the separation at which energy transfer efficiency reaches fifty percent, serves as a fundamental parameter for designing Förster Resonance Energy Transfer-based sensors [17].

Pyrene-perylene donor-acceptor pairs have demonstrated exceptional performance in nucleic acid hybridization assays, achieving nearly complete energy transfer efficiency when the fluorophores are positioned at optimal distances. The Förster distance for this pair has been determined to be approximately 22.3 Ångströms, making it suitable for detecting molecular interactions within the nanometer range [17].

| Donor-Acceptor Pair | Förster Distance R₀ (Å) | Transfer Efficiency (%) | Detection Limit | Application | Reference |

|---|---|---|---|---|---|

| Pyrene-Perylene | 22.3 | ~100 | Single nucleotide | DNA hybridization | [17] |

| Pyrene-Bodipy | Not specified | High | Not specified | Dendritic systems | [18] |

| Pyrene-Coumarin 343 | Not specified | Chain length dependent | Not specified | Temperature sensing | [19] |

| Pyrene-Rhodamine 6G | Not specified | Variable | 8.905 × 10⁻⁶ M | Textile effluent analysis | [20] |

| Pyrene-BSA | Not specified | Concentration dependent | Protein binding | Protein interactions | [21] |

The development of pyrene-based Förster Resonance Energy Transfer sensing platforms has found particular application in environmental monitoring and analytical chemistry. Pyrene nanoparticles functionalized with appropriate acceptor molecules have been employed for the detection of organic pollutants in textile effluents, demonstrating detection limits in the micromolar range [20].

In biosensing applications, 1-pyrenebutylamine derivatives have been incorporated into molecular beacon structures for nucleic acid detection. The conformational changes induced by target hybridization alter the donor-acceptor distance, resulting in measurable changes in energy transfer efficiency. This approach enables highly sensitive and selective detection of specific DNA or RNA sequences [22].

The temporal resolution capabilities of Förster Resonance Energy Transfer measurements provide additional analytical advantages. Time-resolved Förster Resonance Energy Transfer experiments can distinguish between different donor-acceptor populations based on their distinct energy transfer kinetics, enabling the simultaneous detection of multiple analytes or the resolution of complex binding equilibria [19].

Recent advances in pyrene-based Förster Resonance Energy Transfer sensors have focused on the development of ratiometric detection schemes that provide improved accuracy and reduced susceptibility to environmental artifacts. These systems typically employ dual emission monitoring, comparing the intensities of donor and acceptor emission bands to generate a ratiometric signal that is independent of probe concentration and excitation intensity [18].

The integration of pyrene Förster Resonance Energy Transfer systems with advanced detection platforms, including graphene quantum dots and other nanomaterials, has opened new possibilities for ultrasensitive detection applications. These hybrid systems combine the excellent photophysical properties of pyrene with the unique characteristics of nanomaterials to achieve enhanced sensitivity and selectivity [22].

Temperature-responsive Förster Resonance Energy Transfer systems based on pyrene-coumarin pairs have demonstrated the capability for real-time temperature sensing in polymer systems. The temperature-dependent conformational changes in the polymer backbone modulate the donor-acceptor distance, resulting in predictable changes in energy transfer efficiency that can be calibrated for quantitative temperature measurements [19].

| Parameter | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| Excitation maximum (nm) | 336-347 | Cyclohexane/methanol | [23] |

| Emission maxima (nm) | 375, 379, 385, 395, 410 | Various solvents | [24] [10] |

| Fluorescence lifetime (ns) | 50-90 (monomer), ~40 (excimer) | Deoxygenated conditions | [3] [10] |

| Quantum yield | 0.3-0.9 | Solution dependent | [25] [26] |

| Extinction coefficient (M⁻¹cm⁻¹) | 22,948-38,949 | At 320-335 nm | [26] |

| Stokes shift (nm) | 28-39 | Various conditions | Calculated |

| Excimer emission maximum (nm) | 460-485 | Aqueous/organic media | [10] [27] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard